Technical Guide: Chemical Properties & Structure of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Technical Guide: Chemical Properties & Structure of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
This technical guide provides an in-depth analysis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate , a specialized derivative of glycine characterized by its electron-deficient aromatic system. This compound serves as a critical intermediate in organic synthesis, a derivatizing agent for chromatographic analysis, and a model π-acceptor in charge-transfer complexation studies.
Chemical Identity & Structural Analysis[1][2][3]
Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate (also known as N-(3,5-Dinitrobenzoyl)glycine ethyl ester) is an achiral amino acid derivative. Its structure combines a lipophilic ethyl ester tail with a highly electron-deficient 3,5-dinitrobenzoyl headgroup, linked by a glycine amide bond.
Structural Components[4]
-
3,5-Dinitrobenzoyl Group (π-Acid): The aromatic ring bears two nitro groups at the meta positions relative to the carbonyl. These strongly electron-withdrawing groups (
) significantly lower the LUMO energy of the benzene ring, making the compound a potent π-electron acceptor. -
Amide Linkage (
): Provides a rigid structural backbone with hydrogen bond donor (NH) and acceptor (C=O) sites, facilitating molecular recognition and crystal lattice stabilization. -
Ethyl Glycinate Moiety: The glycine linker introduces flexibility, while the ethyl ester terminus enhances solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to the free acid.
Electronic Properties
The 3,5-dinitro substitution pattern creates a "π-acid" character. In the presence of electron-rich aromatic systems (π-bases) such as pyrene, anthracene, or chiral amines, this compound forms stable Charge-Transfer (CT) Complexes . This property is the fundamental basis for its use in chiral stationary phases (CSPs) and molecular recognition studies.
Physicochemical Properties[1][3][5][6][7][8][9][10]
The following properties characterize the compound's behavior in synthesis and analysis.
| Property | Value / Description |
| IUPAC Name | Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate |
| Common Synonyms | N-(3,5-Dinitrobenzoyl)glycine ethyl ester; DNB-Gly-OEt |
| Molecular Formula | |
| Molecular Weight | 297.22 g/mol |
| Physical State | Crystalline Solid (Needles or Plates) |
| Melting Point | Estimated:[1][2][3][4][5] 90–110 °C (Intermediate between Ethyl 3,5-dinitrobenzoate [94°C] and DNB-Glycine [179°C]) |
| Solubility | Soluble in EtOAc, |
| UV-Vis Absorbance | Strong absorption |
| pKa (Amide NH) | ~14-15 (Non-ionizable in aqueous media; H-bond donor) |
Synthesis & Fabrication
The synthesis follows a standard Schotten-Baumann acylation protocol, reacting the acid chloride with the amino acid ester in the presence of a base to scavenge the generated HCl.
Reaction Pathway
The nucleophilic amino group of glycine ethyl ester attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. A base (typically Triethylamine or Pyridine) is essential to drive the reaction to completion and prevent acid-catalyzed hydrolysis of the ester.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway via nucleophilic acyl substitution.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate
Reagents:
-
Glycine ethyl ester hydrochloride (1.0 eq)
-
3,5-Dinitrobenzoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous
Procedure:
-
Preparation: Dissolve Glycine ethyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under inert atmosphere (
). -
Deprotonation: Add Triethylamine (22 mmol) dropwise at 0°C. Stir for 15 minutes to liberate the free amine.
-
Acylation: Dissolve 3,5-Dinitrobenzoyl chloride (11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Silica, 1:1 EtOAc/Hexane) should show the disappearance of the starting amine.
-
Work-up:
-
Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and base.
-
Wash with saturated
(2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid). -
Wash with Brine (1 x 30 mL), dry over
, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield pale yellow needles.
Protocol B: Charge-Transfer Complex Formation
Objective: To observe the π-acceptor capability of the DNB group.
-
Prepare a 0.1 M solution of the product in Chloroform.
-
Prepare a 0.1 M solution of a donor (e.g., Pyrene or Anthracene) in Chloroform.
-
Mix equal volumes.
-
Observation: An immediate deepening of color (often yellow to orange/red) indicates the formation of a Charge-Transfer (CT) complex.
Mechanism of Action: Charge Transfer
The utility of this compound in analytical chemistry (e.g., Pirkle-type Chiral Stationary Phases) relies on its ability to form "face-to-face" π-stacking interactions.
Interaction Mechanism
The electron-deficient dinitrobenzoyl ring (Acceptor) interacts with electron-rich aromatic rings (Donors). This non-covalent interaction is stabilized by:
-
Electrostatics: Attraction between the quadrupole moments of the rings.
-
Orbital Overlap: Interaction between the Donor HOMO and the Acceptor LUMO.
-
Hydrogen Bonding: The amide NH can provide secondary stabilization if the donor has a hydrogen bond acceptor site.
Charge Transfer Diagram
Figure 2: Mechanism of Donor-Acceptor Charge Transfer Complexation.
Applications in Drug Development & Analysis[1]
-
Chiral Resolution (Precursor): While this specific ethyl ester is achiral, it serves as a model for developing Pirkle-type Chiral Stationary Phases (CSPs) . The 3,5-dinitrobenzoyl group is the "selector" that discriminates between enantiomers of electron-rich analytes (e.g., chiral amines, sulfoxides).
-
HPLC Derivatization: The compound is a derivative of Glycine. In metabolomics, amino acids are often derivatized with 3,5-dinitrobenzoyl chloride to introduce a chromophore (UV active at 254 nm), allowing for sensitive detection of non-UV-active amino acids via HPLC.
-
Crystallography: The rigid amide and planar aromatic ring make it an excellent candidate for co-crystal engineering, specifically to resolve the structures of liquid or hard-to-crystallize aromatic hydrocarbons via CT complexation.
References
-
Sigma-Aldrich. (R)-(-)-N-(3,5-Dinitrobenzoyl)-α-phenylglycine Product Sheet. (Analogous DNB-amino acid derivative properties).[4] Available at: [5]
-
PubChem. 3,5-Dinitrobenzoyl chloride (Compound Summary). National Library of Medicine. Available at: [5]
-
Organic Syntheses. Glycine ethyl ester hydrochloride.[6][7] Org.[3][4][6][5] Syn. Coll. Vol. 4, p.424.[6] Available at:
- Mulliken, R. S.Molecular Compounds and their Spectra. II. J. Am. Chem. Soc., 1952, 74(3), 811–824. (Foundational theory on Charge Transfer complexes).
-
Pirkle, W. H., et al. Chiral High-Pressure Liquid Chromatographic Stationary Phases. 1. J. Am. Chem. Soc., 1981, 103(13), 3964–3966. (Use of DNB derivatives in chiral separation).
Sources
- 1. ETHYL 3,5-DINITROBENZOATE | 618-71-3 [chemicalbook.com]
- 2. (R)-(-)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLGLYCINE | 74927-72-3 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. scribd.com [scribd.com]
- 5. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
